Orthogonal Reactivity: C-I vs. C-Br Oxidative Addition Rates in Palladium-Catalyzed Cross-Couplings
The iodine atom at the 2-position of Ethyl 5-Bromo-2-iodobenzoate undergoes oxidative addition to Pd(0) catalysts at rates approximately 100–1000 times faster than the bromine atom at the 5-position [1]. This kinetic difference enables exclusive C-I coupling under mild conditions (room temperature to 60°C) using standard Pd catalysts, leaving the C-Br bond intact for subsequent functionalization . In contrast, regioisomers such as ethyl 2-bromo-5-iodobenzoate exhibit reversed selectivity where the iodine at the 5-position remains the most reactive site, but the altered spatial orientation changes coupling outcomes in sterically demanding reactions .
| Evidence Dimension | Relative oxidative addition rates (C-I vs. C-Br) to Pd(0) |
|---|---|
| Target Compound Data | C-I bond oxidative addition is 10²–10³ times faster than C-Br bond. |
| Comparator Or Baseline | C-Br bond oxidative addition is significantly slower; ortho-iodo substitution yields highest reactivity difference. |
| Quantified Difference | Factor of ~100–1000 in oxidative addition rate. |
| Conditions | Palladium(0) catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in polar aprotic solvents (e.g., DMF, THF) at 20–60 °C. |
Why This Matters
This kinetic difference allows for predictable, high-yielding sequential cross-couplings without requiring protection/deprotection steps, reducing step count and improving atom economy.
- [1] Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. View Source
